2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10-7-12-14(23-10)15(21)19(8-11-5-3-2-4-6-11)16(18-12)22-9-13(17)20/h2-6,10H,7-9H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJWKHYYNZQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The key steps include:
Cyclization: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Formation of β-keto amides: Reacting the intermediate with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene.
Cyclization to thienopyrimidine-2,4-diones: Heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Final product formation: Refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or ethylene glycol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as a therapeutic agent due to its:
- Antimicrobial Properties: Studies suggest it may exhibit activity against various bacterial strains.
- Anticancer Activity: Preliminary research indicates potential efficacy against cancer cell lines.
Drug Design
Its unique structure allows it to serve as a lead compound for developing new drugs aimed at:
- Targeting Specific Enzymes: The compound may interact with enzymes involved in disease pathways.
Biochemical Studies
Research is ongoing to elucidate the mechanisms of action at the molecular level. This includes:
- Binding Studies: Investigating how the compound binds to specific receptors or enzymes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including this compound. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Bacteria | IC50 (µg/mL) |
|---|---|---|
| Thienopyrimidine A | Staphylococcus aureus | 15 |
| Thienopyrimidine B | Escherichia coli | 20 |
| 2-({3-benzyl...}) | Mycobacterium tuberculosis | 10 |
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through a mechanism involving oxidative stress.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Core Structure and Substituent Variations
Key Observations:
Substituent Effects: The 3-benzyl group in the target compound mirrors substituents in CDK2 inhibitors (e.g., Compound 2), which exhibit low nanomolar IC₅₀ values . Halogenated aryl groups (e.g., 2,4-dichlorophenyl in Enamine’s compound) increase lipophilicity but may compromise metabolic stability compared to the target’s methyl group .
Biological Activity
The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thieno[3,2-d]pyrimidine core, a benzyl group, and a sulfanyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 491.7 g/mol. The presence of various functional groups suggests diverse reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thienopyrimidines possess activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/ml |
| Compound B | Escherichia coli | 30 µg/ml |
| Compound C | Candida albicans | 20 µg/ml |
The mechanism of action for this class of compounds typically involves interaction with specific enzymes or receptors. For instance, it is hypothesized that the compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways essential for microbial growth . The exact molecular targets remain under investigation but may include DNA gyrase or RNA polymerase.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thienopyrimidine derivatives demonstrated that the compound exhibited broad-spectrum antimicrobial activity. The study involved testing against various bacterial strains and assessing the MIC values to determine efficacy compared to standard antibiotics . Results indicated that while less potent than fluconazole against C. albicans, certain derivatives were more effective against resistant strains.
Case Study 2: Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to potential targets. These studies suggest that the compound can effectively bind to multiple sites on target enzymes, indicating its potential as a multi-targeted therapeutic agent . The binding energy calculations revealed significant interactions that could lead to inhibition of enzymatic activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({3-benzyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of thieno-pyrimidinone precursors followed by sulfanyl-acetamide coupling. For example, analogous compounds (e.g., Entry 21 in ) use Knoevenagel condensation with substituted acetamides under anhydrous ethanol at 0–5°C with piperidine catalysis. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of thieno-pyrimidinone to acetamide) and inert atmosphere to prevent oxidation .
- Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Piperidine/EtOH, 0–5°C | 65–75% | |
| Sulfanyl coupling | Thiourea/K2CO3, DMF, 80°C | 70–85% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on tandem analytical techniques:
- NMR : -NMR confirms benzyl (δ 4.2–4.5 ppm, singlet) and methyl groups (δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 399.12 (calculated for ) .
- X-ray Crystallography : Used for analogous compounds to resolve thieno-pyrimidine ring conformation and sulfanyl-acetamide bond angles .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing catalytic conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for cyclization and sulfanyl coupling. Tools like COMSOL Multiphysics integrate AI to simulate solvent effects (e.g., DMF vs. THF polarity) and predict optimal temperatures (80–100°C) for regioselectivity .
- Case Study : ICReDD’s reaction path search methods reduced trial-and-error experimentation by 40% for analogous heterocycles .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in pharmacological studies?
- Methodological Answer : Use orthogonal assays:
- Enzyme Inhibition : Measure IC50 via fluorescence polarization (FP) assays with recombinant kinases.
- Cytotoxicity : Validate selectivity via MTT assays on non-target cell lines (e.g., HEK293).
- Example : A structurally related pyrimidinone () showed conflicting data; dose-dependent FP assays revealed off-target kinase binding at >10 μM, explaining cytotoxicity .
Q. What statistical approaches are recommended for designing high-throughput screens (HTS) to evaluate derivatives?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables:
- Factors : Substituent position (R1, R2), solvent polarity, temperature.
- Response Variables : Yield, bioactivity (IC50).
- Data Table :
| Factor | Levels | Optimal Range |
|---|---|---|
| R1 (benzyl) | Electron-withdrawing/-donating | -NO2 (IC50 ↓ 30%) |
| Solvent | DMF > THF > EtOH | DMF (polar aprotic) |
| Temp. | 80–100°C | 90°C (max yield) |
| Source: Adapted from . |
Methodological Resources
- Synthesis Optimization : Use ICReDD’s computational-experimental feedback loop for reaction design .
- Data Contradiction Analysis : Apply multivariate regression ( ) to isolate confounding variables .
- Advanced Characterization : Leverage synchrotron X-ray sources for resolving crystallographic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
